![molecular formula C22H25NO2 B12939028 [4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-09-5](/img/structure/B12939028.png)
[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a hexyl group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole ring followed by the introduction of the hexyl group and the phenylacetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Acylation: The phenylacetic acid moiety can undergo acylation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Acylation: Acyl chlorides or anhydrides are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Acylation: Esters or amides of phenylacetic acid.
科学的研究の応用
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenylacetic acid moiety can contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: Lacks the hexyl group but shares the indole and phenyl moieties.
1-Hexyl-2-phenylindole: Similar structure but without the acetic acid moiety.
Uniqueness
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is unique due to the combination of the hexyl group, indole ring, and phenylacetic acid moiety. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
88561-09-5 |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[4-(1-hexylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-7-14-23-20-9-6-5-8-19(20)16-21(23)18-12-10-17(11-13-18)15-22(24)25/h5-6,8-13,16H,2-4,7,14-15H2,1H3,(H,24,25) |
InChIキー |
VFWJLEZAOBNSGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



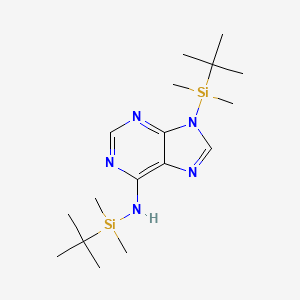
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
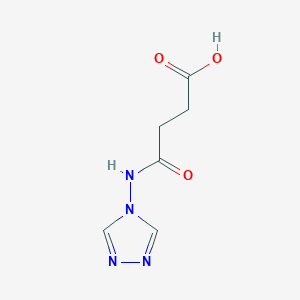
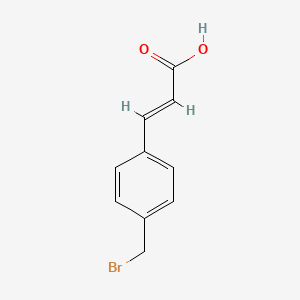
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
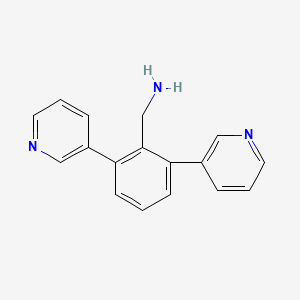
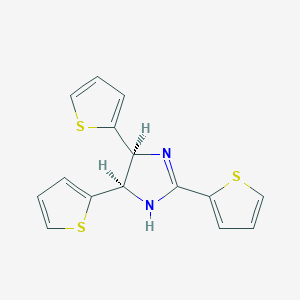
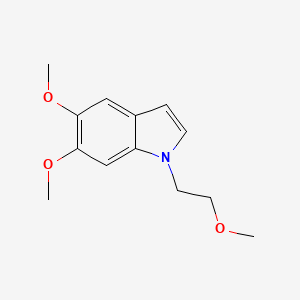
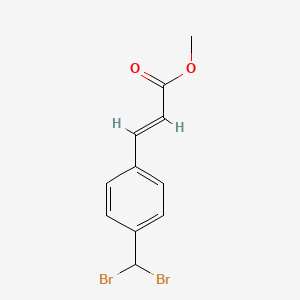
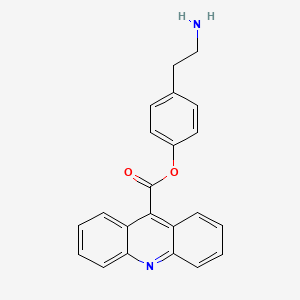

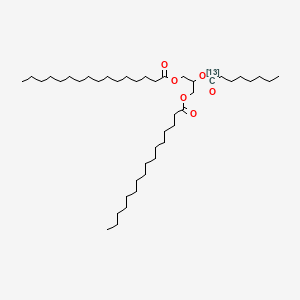
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)
